Cas no 2172059-62-8 (N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)

N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride 化学的及び物理的性質
名前と識別子
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- N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride
- EN300-1612294
- 2172059-62-8
-
- インチ: 1S/C11H18ClNO/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2
- InChIKey: JTBPLIFUXRQGAR-UHFFFAOYSA-N
- ほほえんだ: ClC(N(CC1CCCCC1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 215.1076919g/mol
- どういたいしつりょう: 215.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 20.3Ų
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612294-1.0g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1612294-50mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 50mg |
$528.0 | 2023-09-23 | ||
Enamine | EN300-1612294-10000mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 10000mg |
$2701.0 | 2023-09-23 | ||
Enamine | EN300-1612294-0.25g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1612294-5.0g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1612294-10.0g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1612294-2.5g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1612294-500mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 500mg |
$603.0 | 2023-09-23 | ||
Enamine | EN300-1612294-1000mg |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 1000mg |
$628.0 | 2023-09-23 | ||
Enamine | EN300-1612294-0.1g |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride |
2172059-62-8 | 0.1g |
$640.0 | 2023-06-04 |
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chlorideに関する追加情報
Introduction to N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride (CAS No. 2172059-62-8)
N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride is a specialized organic compound characterized by its unique structural framework, which comprises a carbamoyl group linked to both a cyclohexylmethyl and a cyclopropyl moiety. This compound, identified by the CAS number 2172059-62-8, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in the synthesis of bioactive molecules. The distinct arrangement of its substituents not only imparts unique chemical properties but also opens up avenues for exploring novel pharmacological interactions.
The structural composition of N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride is pivotal in determining its reactivity and functionality. The cyclohexylmethyl group contributes to the steric bulk of the molecule, which can influence its binding affinity to biological targets. Conversely, the cyclopropyl group, known for its strained ring structure, often enhances metabolic stability and bioavailability in drug candidates. Such structural features make this compound an intriguing candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in developing novel carbamoyl derivatives as intermediates for drug synthesis. The carbamoyl chloride functionality present in N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride is particularly valuable as it serves as a versatile synthetic handle for introducing carbamoyl groups into larger molecular frameworks. This reactivity has been leveraged in the design of various pharmacophores targeting different disease mechanisms.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. Enzyme inhibition remains a cornerstone strategy in drug discovery, and the unique steric and electronic properties of N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride make it an attractive scaffold for modulating enzymatic activity. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain proteases and kinases, which are implicated in various pathological processes. These findings align with broader trends in drug development, where targeting specific enzymes with high selectivity is key to achieving therapeutic efficacy.
The synthesis of N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride involves multi-step organic transformations that highlight the compound's synthetic complexity. The process typically begins with the formation of a cyclopropanecarbonyl chloride intermediate, which is then coupled with a cyclohexylmethylamine derivative under controlled conditions. This reaction sequence underscores the importance of precise synthetic methodologies in achieving high yields and purity.
Recent advancements in computational chemistry have further enhanced our understanding of how N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride interacts with biological targets. Molecular modeling studies have revealed that the compound's binding affinity can be modulated by subtle changes in its structure. These insights have guided the design of next-generation derivatives with improved pharmacokinetic profiles and reduced off-target effects.
The pharmaceutical industry continues to explore innovative ways to utilize N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride and its derivatives. For instance, researchers are investigating its potential as a building block for peptidomimetics—small molecules designed to mimic peptide sequences while avoiding their limitations such as poor stability and immunogenicity. The incorporation of this compound into peptidomimetic scaffolds has shown promise in preclinical studies, demonstrating its versatility as a pharmacological tool.
In conclusion, N-(cyclohexylmethyl)-N-(cyclopropyl)carbamoyl chloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its potential as an intermediate for drug synthesis, particularly in enzyme inhibition and peptidomimetic design, underscores its importance in ongoing research efforts. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of drug development.
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